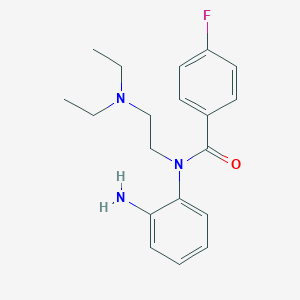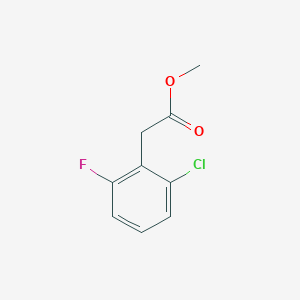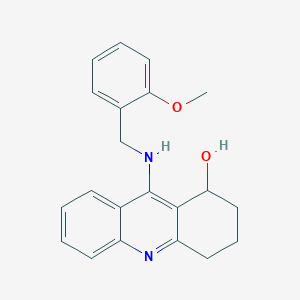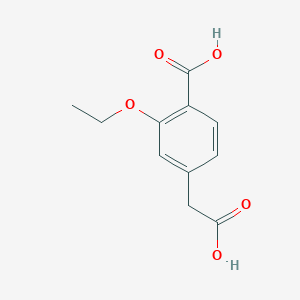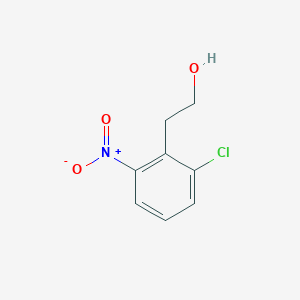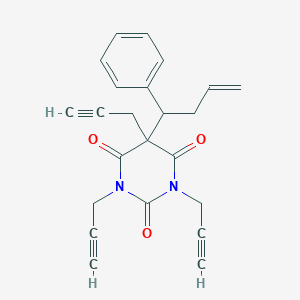
5-(1-Phenyl-3-butenyl)-1,3,5-tri-2-propynyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Phenyl-3-butenyl)-1,3,5-tri-2-propynyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PTM or pyrimidinetrione and has a chemical formula of C21H14N2O3. PTM is a pyrimidine-based compound that contains three propynyl groups and one phenylbutenyl group. The compound has a molecular weight of 350.35 g/mol and a melting point of 320-325°C.
Mécanisme D'action
The mechanism of action of PTM is not fully understood. However, it has been proposed that the compound exerts its biological activity through the inhibition of various enzymes such as topoisomerase and DNA polymerase. PTM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
PTM has been shown to have various biochemical and physiological effects. In vitro studies have shown that PTM inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. PTM has also been shown to have antibacterial and antifungal activity. In animal studies, PTM has been shown to have a low toxicity profile and no adverse effects were observed at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PTM in lab experiments are its high purity and low toxicity profile. The compound is also easy to synthesize and has a relatively low cost. However, the limitations of using PTM in lab experiments are its limited solubility in water and its instability under certain conditions such as exposure to light and air.
Orientations Futures
There are several future directions for the research on PTM. One direction is to explore the potential of PTM as a drug candidate for various diseases such as cancer and bacterial infections. Another direction is to investigate the use of PTM as a building block for the synthesis of novel materials with unique properties. Furthermore, the development of new synthesis methods for PTM and its derivatives could lead to the discovery of compounds with improved biological activity and physicochemical properties.
Méthodes De Synthèse
The synthesis of PTM has been reported in the literature using various methods. One of the most common methods involves the reaction of 5-aminouracil with 1-phenyl-3-buten-1-yne in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction to form the desired product. Another method involves the reaction of 5-aminouracil with propargyl bromide in the presence of a base such as potassium carbonate. This reaction also proceeds through a Sonogashira coupling reaction to form PTM.
Applications De Recherche Scientifique
PTM has been extensively studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, PTM has been shown to have anticancer activity against various cancer cell lines. It has also been reported to have antibacterial and antifungal activity. In materials science, PTM has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. In catalysis, PTM has been used as a ligand for various metal catalysts.
Propriétés
Numéro CAS |
109317-93-3 |
|---|---|
Nom du produit |
5-(1-Phenyl-3-butenyl)-1,3,5-tri-2-propynyl-2,4,6(1H,3H,5H)-pyrimidinetrione |
Formule moléculaire |
C23H20N2O3 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
5-(1-phenylbut-3-enyl)-1,3,5-tris(prop-2-ynyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H20N2O3/c1-5-12-19(18-13-10-9-11-14-18)23(15-6-2)20(26)24(16-7-3)22(28)25(17-8-4)21(23)27/h2-5,9-11,13-14,19H,1,12,15-17H2 |
Clé InChI |
SAHZMSDZVVNQBP-UHFFFAOYSA-N |
SMILES |
C=CCC(C1=CC=CC=C1)C2(C(=O)N(C(=O)N(C2=O)CC#C)CC#C)CC#C |
SMILES canonique |
C=CCC(C1=CC=CC=C1)C2(C(=O)N(C(=O)N(C2=O)CC#C)CC#C)CC#C |
Synonymes |
5-(1-phenylbut-3-enyl)-1,3,5-triprop-2-ynyl-1,3-diazinane-2,4,6-trione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



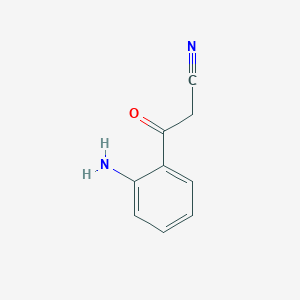
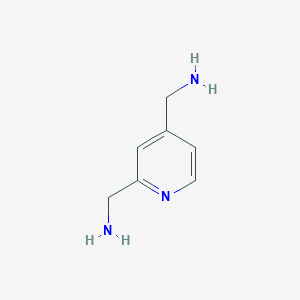
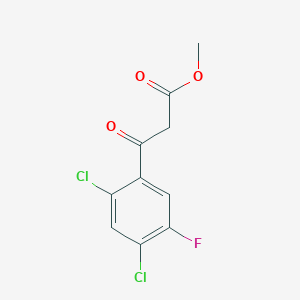
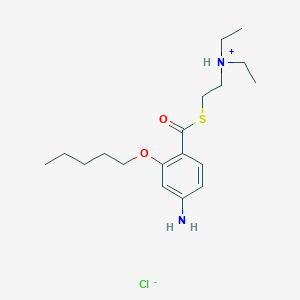
![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)
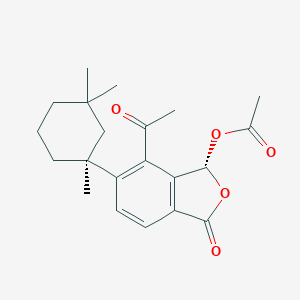
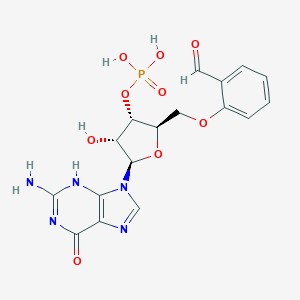
![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)
